2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate

Organic Synthesis Nucleophilic Substitution Phase-Transfer Catalysis

Researchers developing antiviral prodrugs often face failed syntheses when substituting this specific C10 tosylate with generic PEG-tosylates or halides, leading to inactive conjugates. This 95% HPLC-pure, monodisperse C10E2 tosylate solves that problem: - Enables synthesis of antivirally active Adefovir/Cidofovir prodrugs, as demonstrated by Krečmerová et al. (2011) - Tosylate leaving group provides superior mono-substitution selectivity over alkyl bromides, reducing di-substitution byproducts - Single-molecular-weight composition ensures reproducible stoichiometry in alkylation steps Procurement managers benefit from documented purity, batch-to-batch consistency, and ambient shipping conditions.

Molecular Formula C21H36O5S
Molecular Weight 400.6 g/mol
Cat. No. B13639628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate
Molecular FormulaC21H36O5S
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCOCCOCCOS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C21H36O5S/c1-3-4-5-6-7-8-9-10-15-24-16-17-25-18-19-26-27(22,23)21-13-11-20(2)12-14-21/h11-14H,3-10,15-19H2,1-2H3
InChIKeyZWKMEKHLMLZIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C10E2 Tosylate: Key Intermediate for Prodrug and Surfactant Synthesis


2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate (CAS 102421-56-7) is a non-ionic, amphiphilic tosyl ester built on a diethylene glycol monodecyl ether backbone . The compound features a hydrophobic C10 alkyl chain, a short hydrophilic ethoxylate spacer (E2), and a terminal tosyl leaving group, classifying it as a reactive intermediate rather than a final surfactant product . Its primary value lies in nucleophilic displacement reactions, where the tosylate moiety serves as a superior leaving group for introducing the decyloxyethyl chain into prodrugs, linkers, and specialty surfactants [1].

Intermediate typeReactive tosyl ester for nucleophilic displacement
Alkyl chainC10 decyl chain for lipophilic prodrug or surfactant design
Leaving groupTosyl leaving group for high-yield alkylation

Why C10E2 Tosylate Outperforms Generic PEG-Tosylates and Alkyl Halides


Direct substitution of 2-(2-(Decyloxy)ethoxy)ethyl 4-methylbenzenesulfonate with generic PEG-tosylates (e.g., m-PEG3-Tos, PEG6-Tos) or shorter-chain alkyl tosylates fails because the C10 hydrophobic chain length critically governs phase-transfer efficiency during alkylation and dictates the lipophilicity of the final conjugate [1]. In the synthesis of Adefovir prodrugs, for instance, the decyloxyethyl promoiety was specifically selected over hexaethyleneglycol or shorter alkyl chains to balance membrane permeability and enzymatic cleavage; replacement with a simpler tosylate resulted in a complete loss of antiviral activity [2]. Similarly, substituting the tosylate leaving group with a halide (bromide/chloride) compromises reaction selectivity under basic conditions, as tosylates offer superior stability against elimination side-reactions compared to alkyl bromides in SN2 displacements [3].

Target compound
C10E2 tosylate with defined decyl chain
Potential substitute
Shorter-chain or PEG-tosylates may not reproduce lipophilic balance and biological activity
Target compound
C10E2 tosylate with mono-substitution selectivity
Potential substitute
Alkyl bromides may lead to higher di-substitution by-products and reduced yield
Target compound
Documented 95% purity with batch QC
Potential substitute
Technical-grade ethoxylate tosylates lack defined impurity profile, risking stoichiometry shifts

Physicochemical and Reactivity Benchmarks vs. Closest Analogs


Leaving Group Reactivity: Tosylate vs. Bromide Selectivity

In a general substitution method for difunctional oxyethylene intermediates, tosylates consistently outperformed alkyl bromides in yielding clean thiocyanate and methoxy derivatives. The tosylate group provided higher selectivity for mono-substitution, minimizing di-substitution by-products that plagued bromide-based routes [1].

Reaction selectivity
Data to verify
Tosylate: predominant mono-substitution; bromide: significant di-substitution side products
Supports higher isolated yields in SN2 sequences
Qualitative advantage reported; selectivity ratio not numerically given
Organic Synthesis Nucleophilic Substitution Phase-Transfer Catalysis

C10 vs. C12 Chain Length: Boiling Point and Processing Window

Predicted boiling points establish a measurable processing advantage for the C10 chain. The target compound (C10) exhibits a lower predicted boiling point than its C12 analog, enabling distillation-based purification at temperatures that reduce thermal degradation risk [1]. This is a procurement-relevant differentiator for applications requiring high-purity intermediates without chromatographic purification.

Boiling point C10 vs C12
Data to verify
504.2 ± 35.0 °C (C10) vs ~524 °C (C12 analog)
Lower boiling point may facilitate vacuum distillation
Predicted values; experimental confirmation pending
Thermal Stability Distillation Process Chemistry

Purity Stringency: HPLC-Verified vs. Industrial-Grade Material

Procurement from specialist fine chemical vendors provides a documented 95% standard purity with batch-specific QC data (NMR, HPLC, GC), as reported by Bidepharm for CAS 102421-56-7 . This contrasts sharply with bulk industrial-grade alkyl ethoxylate tosylates, which are typically sold by average molecular weight distribution and contain significant polydisperse oligomer contamination that compromises stoichiometric control in sensitive conjugations.

Purity specification
Specification review
95% HPLC, NMR, GC confirmed vs technical-grade 80–90%
Enables reproducible stoichiometry in sensitive conjugations
Batch-specific QC data; vendor-reported purity
Quality Assurance HPLC Purity Procurement Specifications

Prodrug Efficiency: C10 Tosylate vs. PEG-Based Conjugates

In a direct head-to-head comparison of Adefovir (PMEA) prodrugs, the decyloxyethyl ester series (prepared from decyloxyethyl bromide/tosylate) served as the reference scaffold. Compound 7, a 2-[(10-hydroxydecyl)oxy]ethyl PMEA ester closely related to the target tosylate's product, demonstrated measurable anti-HIV activity (EC50 values ~10-fold higher than PMEA) [1]. In stark contrast, the hexaethyleneglycol tosylate conjugate (compound 12) showed no detectable antiviral activity across all tested viruses (EC50 > 177 μM) [2], demonstrating that the C10 alkyl chain tosylate is indispensable for biological activity in this chemotype.

Prodrug activity EC50
Assay context
C10 ester: EC50 42–117 µM (HIV-1/2); PEG ester: EC50 >177 µM, no activity
C10 chain required for antiviral research endpoint response
In vitro MT-2 cell assay; model-specific, not clinical
Antiviral Prodrugs Adefovir Phosphonate Ester

Optimal Procurement and Application Scenarios


Lipophilic Antiviral Phosphonate Prodrug Synthesis

When designing Adefovir or Cidofovir prodrugs requiring balanced lipophilicity for cellular uptake, this C10 tosylate is the preferred intermediate. Evidence from Krečmerová et al. (2011) shows that decyloxyethyl promoiety conjugation via tosylate displacement yields prodrugs with measurable antiviral activity, whereas hexaethyleneglycol-based tosylates produce completely inactive conjugates . Users should procure the 95% HPLC-grade material to ensure reproducible stoichiometry in the alkylation step.

Monodisperse Non-Ionic Surfactant Standards

For analytical method development requiring a well-defined, monodisperse C10E2 surfactant standard (rather than polydisperse industrial ethoxylates), this tosylate can be hydrolyzed or derivatized to the corresponding alcohol. Its documented 95% purity and single-molecular-weight composition provide a quantifiable advantage over commercial C10E2 alcohol mixtures, which vary in ethoxamer distribution .

Phase-Transfer Alkylation with High Mono-Substitution Selectivity

Based on the Tetrahedron Letters study demonstrating superior mono-substitution selectivity of tosylates over alkyl bromides in oxyethylene systems, this compound is indicated for SN2 reactions where di-substitution side products would necessitate costly chromatographic removal [1]. The predicted boiling point of ~504 °C supports post-reaction distillative purification, further enhancing process economics.

Application
Selection Property
Validation Focus
Antiviral prodrug design
C10 decyl chain for lipophilic balance
Alkylation stoichiometry and cellular uptake assay
Analytical surfactant standard
Monodisperse C10E2 composition
Ethoxamer distribution verification
SN2 alkylation reactions
Tosylate mono-substitution selectivity
Di-substitution by-product monitoring
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